molecular formula C5H7NO4 B053917 cis-Azetidine-2,4-dicarboxylic acid CAS No. 121050-04-2

cis-Azetidine-2,4-dicarboxylic acid

Cat. No.: B053917
CAS No.: 121050-04-2
M. Wt: 145.11 g/mol
InChI Key: JMVIGOFRIJJUAW-WSOKHJQSSA-N
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Description

cis-Azetidine-2,4-dicarboxylic acid: is a four-membered nitrogen-containing heterocycle with two carboxylic acid groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for cis-Azetidine-2,4-dicarboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism by which cis-Azetidine-2,4-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structural features enable it to participate in various chemical reactions, influencing biological processes and enzyme activities .

Biological Activity

Cis-Azetidine-2,4-dicarboxylic acid (CADC) is a cyclic amino acid derivative that has garnered attention for its biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores the biological activities associated with CADC, focusing on its effects on glutamate receptors, its synthesis, and relevant case studies.

Chemical Structure

CADC is characterized by its azetidine ring structure with two carboxylic acid groups at the 2 and 4 positions. This unique configuration influences its interaction with biological targets.

1. Modulation of Glutamate Receptors

CADC has been identified as a potent modulator of glutamate receptors, particularly in enhancing the activity of NMDA receptors. Research indicates that CADC significantly potentiates the effects of glutamate and aspartate, suggesting its role as a potential therapeutic agent in neurological disorders.

  • Case Study : In a study assessing various compounds' effects on NMDA receptors, CADC exhibited the highest potency among tested agents, enhancing receptor activity at concentrations as low as 10 µM .
CompoundPotency (µM)
CADC10
Other agents>100

2. Synthesis and Pharmacological Evaluation

The synthesis of CADC involves stereocontrolled methods that yield high-purity products suitable for biological testing. The pharmacological evaluation has shown that CADC can interact with various receptor subtypes, particularly those involved in excitatory neurotransmission.

  • Synthesis Method : The compound was synthesized using a method that ensured high stereoselectivity, which is crucial for its biological activity .

3. Toxicological Considerations

While CADC demonstrates promising biological activity, it is essential to consider its toxicological profile. Studies have shown that analogs of CADC can exhibit toxicity in specific cellular contexts, particularly when incorporated into proteins, leading to misfolding and dysfunction .

  • Mechanism of Toxicity : The incorporation of CADC into polypeptides can hinder proper protein folding due to steric constraints imposed by its structure. This misfolding can lead to cellular stress responses and impaired cell proliferation .

The primary mechanism through which CADC exerts its effects appears to involve modulation of receptor activity rather than direct agonism or antagonism. It enhances the binding affinity of glutamate at NMDA receptors without competing directly with the neurotransmitter.

  • Binding Affinity : Electrophysiological studies indicate that CADC acts as a positive allosteric modulator at NMDA receptor subtypes NR1/NR2A and NR1/NR2B .

Properties

IUPAC Name

(2S,4R)-azetidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIGOFRIJJUAW-WSOKHJQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121050-04-2
Record name cis-Azetidine-2,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Azetidine-2,4-dicarboxylic acid
Reactant of Route 2
cis-Azetidine-2,4-dicarboxylic acid
Reactant of Route 3
cis-Azetidine-2,4-dicarboxylic acid
Reactant of Route 4
cis-Azetidine-2,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-Azetidine-2,4-dicarboxylic acid
Reactant of Route 6
cis-Azetidine-2,4-dicarboxylic acid

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